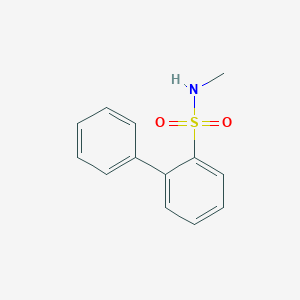

N-methyl-2-phenylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-14-17(15,16)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJGGOCORIRXBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285349 | |

| Record name | N-Methyl[1,1′-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40182-07-8 | |

| Record name | N-Methyl[1,1′-biphenyl]-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40182-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl[1,1′-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2-phenylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methyl 2 Phenylbenzene 1 Sulfonamide and Structural Analogues

Direct Formation of the Sulfonamide Moiety

Direct methods focus on the construction of the sulfonamide S-N bond in a single key step, typically from sulfonyl-containing precursors and amines.

Amination of Sulfonyl Chlorides: Mechanistic and Efficiency Considerations

The most traditional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA). cbijournal.com This nucleophilic substitution reaction is generally effective, but its efficiency can be influenced by the nucleophilicity of the amine. cbijournal.com Primary amines are typically highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the sulfonamide bond. The base is used to neutralize the hydrochloric acid generated during the reaction.

While the amination step itself is often straightforward, the primary challenge can be the synthesis of the requisite sulfonyl chlorides. nih.gov Traditional methods for preparing aryl sulfonyl chlorides include electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds like thiols. nih.gov These methods, however, can suffer from limitations such as harsh acidic conditions, the use of hazardous reagents (e.g., aqueous chlorine), and a lack of regioselectivity. nih.gov

More modern approaches have sought to overcome these limitations. For instance, one-pot procedures have been developed where thiols are converted to sulfonyl chlorides in situ using reagents like N-Chlorosuccinimide (NCS) and then immediately reacted with an amine to yield the sulfonamide. cbijournal.com Another innovative method involves a Sandmeyer-type reaction using anilines and a stable sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) with a copper catalyst, which allows for the direct conversion to the sulfonamide by adding an amine to the reaction mixture. organic-chemistry.org

| Method | Precursors | Reagents/Conditions | Advantages/Disadvantages |

| Classical Amination | Aryl sulfonyl chloride, Amine | Pyridine or Triethylamine (Base) | Widely used, effective for primary amines; less reactive for secondary amines. cbijournal.com |

| One-Pot from Thiols | Thiol, Amine | N-Chlorosuccinimide (NCS), t-Bu4NCl | Avoids isolation of sulfonyl chloride. cbijournal.com |

| Sandmeyer-Type | Aniline, Amine | DABSO, Cu catalyst, HCl | Uses readily available anilines, one-pot procedure. organic-chemistry.org |

| Fe-Promoted | Nitroarene, Sulfonyl chloride | Fe dust | Uses commercially available starting materials. rsc.org |

Metal-Catalyzed Coupling Reactions for Sulfonamide Synthesis

To circumvent the issues associated with traditional sulfonyl chloride synthesis and to broaden the substrate scope, transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for forming the N-aryl bond of sulfonamides.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a robust and widely used tool in medicinal chemistry for forming carbon-nitrogen bonds. acs.orgresearchgate.net This methodology can be applied to the synthesis of N-aryl sulfonamides by coupling an aryl halide or triflate with a sulfonamide. nih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the sulfonamide, and subsequent reductive elimination to form the N-aryl sulfonamide product and regenerate the catalyst.

The choice of ligand is crucial for the success of these reactions. Biaryl phosphine (B1218219) ligands, such as t-BuXPhos, are often effective. organic-chemistry.org The reaction conditions, including the base and solvent, must be optimized for specific substrates. For example, a combination of a palladium catalyst, a biaryl phosphine ligand, and a base like potassium phosphate (B84403) in tert-amyl alcohol has been shown to be effective for the sulfonamidation of aryl nonaflates. organic-chemistry.org

Recent advancements have also enabled the palladium-catalyzed α-arylation of methyl sulfonamides with aryl chlorides, providing a route to compounds like the migraine drug sumatriptan. nih.gov This reaction uses a specific indole-based ligand and selectively results in the mono-arylated product. nih.gov

| Catalyst System | Coupling Partners | Key Features | Reference |

| Pd(OAc)₂, BINAP | Aryl perfluorooctanesulfonate, Amine | Extension of Buchwald-Hartwig to fluorous sulfonates. | nih.gov |

| Pd catalyst, t-BuXPhos | Aryl nonaflate, Sulfonamide | Effective for various functional groups. | organic-chemistry.org |

| Buchwald precatalyst, Kwong's ligand | Methyl sulfonamide, Aryl chloride | Selective mono-α-arylation. | nih.gov |

| Pd(dba)₂, XPhos | Sulfone/Sulfonamide, Aryl bromide | Negishi-type α-arylation with in situ metalation. | organic-chemistry.org |

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, represents one of the oldest cross-coupling methods. wikipedia.orgnih.gov While traditional Ullmann reactions required harsh conditions like high temperatures and stoichiometric amounts of copper, modern advancements have led to milder and more versatile catalytic systems. wikipedia.orgnih.gov These reactions are an attractive alternative to palladium-based methods due to the lower cost of copper. organic-chemistry.org

Modern copper-catalyzed N-arylation of sulfonamides can be achieved by coupling them with aryl halides or arylboronic acids. The use of ligands such as diamines, oxalamides, or 4-hydroxypicolinamides can significantly improve the efficiency and scope of the reaction. nih.govorganic-chemistry.org For example, the combination of copper(I) iodide and trans-1,2-cyclohexanediamine is an effective catalyst system for the amidation of aryl halides. organic-chemistry.org

Ligand-free systems have also been developed. One such method employs copper(II) acetate (B1210297) in water, providing an environmentally friendly approach for the N-arylation of sulfonamides with arylboronic acids. organic-chemistry.org This procedure offers high yields, a simple workup, and avoids toxic solvents. organic-chemistry.org Ullmann-type couplings have also been extended to the sulfur-arylation of sulfenamides with (hetero)aryl iodides using inexpensive copper(I) iodide as the catalyst, demonstrating broad substrate scope. nih.govacs.org

| Catalyst System | Coupling Partners | Key Features | Reference |

| Cu(OAc)₂·H₂O | Sulfonamide, Arylboronic acid | Ligand-free, aerobic conditions in water. | organic-chemistry.org |

| Cu₂O, 4-hydroxypicolinamide | Sulfonamide, (Hetero)aryl chloride | Effective for coupling with chloro-containing drugs. | nih.gov |

| CuI, trans-1,2-cyclohexanediamine | Amide/Heterocycle, Aryl halide | General, inexpensive, and experimentally simple. | organic-chemistry.org |

| CuI | Sulfenamide, (Hetero)aryl iodide | Ullmann-type S-arylation, broad scope. | nih.govacs.org |

Indirect Synthetic Pathways

Indirect methods involve the formation of the sulfonamide moiety through multi-step sequences, often proceeding through reactive intermediates that are not sulfonyl chlorides.

Transformations Involving Sulfonyl Radical Intermediates

The chemistry of sulfonyl radicals offers unique and powerful strategies for constructing complex molecules, including sulfonamides. acs.org These highly reactive species can be generated from various precursors and participate in a range of transformations.

A metal-free, photocatalytic approach has been developed that converts stable sulfonamides into sulfonyl radical intermediates. acs.org This strategy allows for the late-stage functionalization of complex, pharmaceutically relevant sulfonamides by combining them with various alkene fragments. acs.org Another method involves the in situ generation of sulfamoyl radicals for a one-step synthesis of alkenyl and alkyl sulfonamides from easily accessible starting materials under mild, copper-catalyzed conditions. dtu.dk

Visible-light photocatalysis can also be used to generate sulfonyl radicals from sources like dimethylsulfamoyl chloride under redox-neutral conditions, allowing for the selective synthesis of sulfonamides and sulfonates. rsc.org Furthermore, radical cyclizations of ene sulfonamides can proceed via the elimination of a sulfonyl radical to form cyclic imines. nih.gov This fragmentation of a stable sulfonamide under mild reductive conditions showcases the versatility of radical pathways. nih.gov

Reactions Initiated from Alkynyl Sulfonamides

Alkynyl sulfonamides, also known as ynamides, are highly versatile building blocks in organic synthesis due to the electron-withdrawing nature of the sulfonyl group, which activates the alkyne moiety for a variety of transformations. Their reactivity has been harnessed to construct a wide array of complex molecular architectures, including nitrogen-containing heterocycles and functionalized acyclic compounds.

One of the prominent reactions involving alkynyl sulfonamides is the 1,3-dipolar cycloaddition. For instance, they readily react with nitrones to produce novel "drug-like" 2,3-dihydroisoxazoles. researchgate.net These reactions are often rapid and highly regioselective, affording a single regioisomer in good yields. researchgate.net Similarly, cycloadditions with nitrile oxides can lead to the formation of isoxazoles. researchgate.net

Alkynyl sulfonamides also serve as precursors for amidines and their vinylogous counterparts. A detailed study on N-allyl-N-sulfonyl ynamides has shown that their reaction pathways can be directed by the choice of palladium catalyst oxidation state and the nucleophilicity of amine reactants. nih.gov These transformations can proceed through aza-Claisen rearrangements, which can be performed thermally or catalyzed by palladium complexes, to yield various products. nih.gov For example, the Pinner reaction, a common method for synthesizing amidines, often proceeds through an imidate intermediate, which can be accessed from alkynyl sulfonamides. nih.gov

Furthermore, nickel-catalyzed denitrogenative insertion reactions of N-sulfonyl-1,2,3-triazoles with alkynes result in the formation of substituted pyrroles. rsc.org This process involves the extrusion of nitrogen gas and is believed to proceed through an α-imino diazo intermediate. rsc.org The versatility of alkynyl sulfonamides is also demonstrated in their reaction with 1-bromo-1-alkynes, which, after nucleophilic addition, yields (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides with high regio- and stereoselectivity. These intermediates can then be used in subsequent palladium-catalyzed Heck reactions to synthesize substituted pyrroles. organic-chemistry.org

A summary of representative reactions starting from alkynyl sulfonamides is presented below.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

| Alkynyl Sulfonamide | Nitrone | Thermal | 2,3-Dihydroisoxazole | researchgate.net |

| N-Allyl-N-sulfonyl ynamide | Amine | Pd(0) or Pd(II) | Amidine / Allyl Transfer Product | nih.gov |

| N-Sulfonyl-1,2,3-triazole | Alkyne | Ni(0)/Phosphine | Substituted Pyrrole | rsc.org |

| Alkynyl Sulfonamide | 1-Bromo-1-alkyne | Nucleophilic Addition | (Z)-N-(1-bromo-1-alken-2-yl)sulfonamide | organic-chemistry.org |

N-Heterocyclic Carbene Catalysis in Sulfonamide Formation

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis, enabling the formation of complex molecules under mild conditions. acs.org Their application in reactions forming sulfonamides and related structures has led to significant advancements, offering novel pathways to these important motifs.

NHC-copper(I) complexes have proven to be highly efficient catalysts for the synthesis of N-sulfonylamidines. beilstein-journals.org Cationic bis-carbene copper(I) complexes, including those with mesoionic NHC ligands, can promote the three-component "Click" reaction between an alkyne, a sulfonyl azide, and an amine under solvent-free and aerobic conditions. beilstein-journals.org Mechanistic studies suggest that the catalytic cycle involves the formation of a copper(I) acetylide as a key intermediate. beilstein-journals.org

In another application, NHC organocatalysis facilitates the synthesis of phthalidyl sulfonohydrazones from the reaction of N-tosyl hydrazones with phthalaldehyde derivatives. acs.org This process occurs under open-air conditions and tolerates a wide range of functional groups, producing the target molecules in good to excellent yields. acs.org The proposed mechanism, supported by Density Functional Theory (DFT) studies, begins with the nucleophilic attack of the NHC on an aldehyde group of phthalaldehyde to form a Breslow intermediate. acs.org This is followed by a series of steps leading to the formation of a new C–N bond. acs.org

Furthermore, NHC-palladium(II) complexes bearing sulfonamide ligands have been developed as effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. acs.org These tridentate NHC-Pd(II) complexes operate under very mild conditions to produce biaryl products in high yields. acs.org

The table below highlights key NHC-catalyzed reactions for synthesizing sulfonamide-containing structures.

| Catalyst System | Reactants | Product | Key Features | Ref |

| NHC-Cu(I) complexes | Alkyne, Sulfonyl azide, Amine | N-Sulfonylamidine | Solvent-free, aerobic conditions, high efficiency. | beilstein-journals.org |

| NHC (organocatalyst) | N-Tosyl hydrazone, Phthalaldehyde | Phthalidyl Sulfonohydrazone | Open-air, mild conditions, broad substrate scope. | acs.org |

| NHC-Pd(II) complexes | Aryl halide, Arylboronic acid | Biaryl (via Suzuki-Miyaura) | Mild conditions, high yields for C-C bond formation. | acs.org |

Green Chemistry Approaches in Sulfonamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of sulfonamide synthesis, which traditionally relies on reactive reagents like sulfonyl chlorides and organic solvents, several innovative and environmentally benign methodologies have been developed. researchgate.net

One significant approach is the use of water as a solvent. A simple, efficient, and eco-friendly method involves the reaction of sulfonyl chlorides with amino acids or other nucleophiles in water, using sodium carbonate as an acid scavenger. mdpi.com This method avoids expensive and toxic organic solvents and simplifies product isolation to mere filtration, yielding products with high purity and minimizing waste. mdpi.com

Mechanochemistry offers another powerful solvent-free alternative. A one-pot, two-step mechanochemical process using a ball mill has been demonstrated for sulfonamide synthesis. rsc.orgrsc.org This protocol involves the tandem oxidation-chlorination of disulfides using solid sodium hypochlorite (B82951) (NaOCl·5H₂O), followed by amination. rsc.org This metal-free approach works for a wide range of aromatic and aliphatic disulfides and amines, and the purification process is designed to be environmentally conscious. rsc.orgrsc.org

Electrosynthesis represents a conceptually new green route to aromatic sulfonamides. chemistryworld.com This method avoids the harsh conditions typically associated with traditional synthesis, offering a simpler and more sustainable alternative.

These green approaches stand in contrast to conventional methods that often require toxic solvents like dimethylformamide or hazardous reagents such as thionyl chloride. researchgate.net The adoption of these sustainable practices aligns with the growing demand for environmentally responsible production of pharmaceuticals and other fine chemicals. rsc.org

A comparative overview of green synthesis strategies is provided below.

| Green Approach | Key Reagents/Conditions | Advantages | Disadvantages/Limitations | Ref |

| Aqueous Synthesis | Water, Sodium Carbonate | Avoids organic solvents, simple workup, high yields. | Limited to water-soluble or -tolerant substrates. | mdpi.com |

| Mechanochemistry | Ball mill, NaOCl·5H₂O (solid) | Solvent-free, metal-free, uses cost-effective reagents. | Requires specialized equipment (ball mill). | rsc.orgrsc.org |

| Electrochemistry | Electrochemical cell | Avoids harsh chemical oxidants/reagents. | May require specific electrode materials and setup. | chemistryworld.com |

Stereoselective Synthesis of Chiral Sulfonamide Scaffolds

The synthesis of chiral sulfonamides, where a stereocenter exists either at the sulfur atom or an adjacent carbon, is of great interest due to the prevalence of such structures in pharmaceuticals. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which is crucial for biological activity.

A robust method for the stereospecific synthesis of α-C-chiral primary sulfonamides has been developed, addressing a significant gap in synthetic methodology. organic-chemistry.org This route begins with optically pure heterocyclic thioethers, which are oxidized to sulfones. Subsequent cleavage yields α-chiral sulfinates, which are then treated with hydroxylamine (B1172632) sulfonate in an aqueous solution. organic-chemistry.org This process proceeds with retention of stereochemical purity at the carbon center and is scalable, avoiding the limitations of earlier methods. organic-chemistry.org

The use of chiral auxiliaries is a classical and effective strategy for establishing stereochemistry. acs.org One of the most well-known examples is the use of l-menthol (B7771125) to create Andersen's sulfinate. acs.orgacs.org The resulting diastereomeric sulfinates can often be separated by crystallization. The enantiopure sulfinate ester can then be transformed stereospecifically into other chiral sulfur compounds, including sulfoxides and sulfinamides, typically with inversion of configuration at the sulfur stereocenter. acs.org

Enantioenriched sulfinamides themselves are excellent precursors for other chiral molecules. acs.org For example, diastereomers of sulfinamides prepared using chiral amines as auxiliaries can be separated by crystallization. These can then be converted into chiral sulfinate esters. acs.org Furthermore, enantiospecific imidation of chiral sulfoxides provides an effective pathway to chiral sulfoximines, demonstrating the transformation from S(IV) to S(VI) stereogenic centers without loss of enantiopurity. acs.org The sulfinyl group itself is highly valued as a chiral auxiliary because it is configurationally stable and capable of inducing high levels of asymmetry in reactions. nih.gov

| Strategy | Approach | Key Features | Outcome | Ref |

| Stereospecific Amidation | From α-chiral sulfinates | Utilizes hydroxylamine sulfonate. | α-C-Chiral sulfonamides with retention of stereochemistry. | organic-chemistry.org |

| Chiral Auxiliaries | Andersen's method (l-menthol) | Diastereomer separation by crystallization. | Enantiopure sulfinates, convertible to chiral sulfoxides/sulfinamides. | acs.orgacs.org |

| Precursor Transformation | Imidation of chiral sulfoxides | Converts S(IV) to S(VI) center. | Enantiopure sulfoximines with retention of stereopurity. | acs.org |

| Auxiliary-Mediated Synthesis | Chiral amines as auxiliaries | Separation of diastereomeric sulfinamides. | Enantioenriched sulfinamides as versatile precursors. | acs.org |

Rigorous Spectroscopic and Structural Characterization of N Methyl 2 Phenylbenzene 1 Sulfonamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. By analyzing chemical shifts, spin-spin coupling, and other parameters, a detailed picture of the molecular connectivity and stereochemistry can be constructed.

The ¹H NMR spectrum of N-methyl-2-phenylbenzene-1-sulfonamide provides crucial information about the number, environment, and connectivity of the hydrogen atoms. The aromatic protons of sulfonamide derivatives typically resonate in the downfield region of the spectrum, generally between δ 6.51 and 7.70 ppm. rsc.org For this compound, the protons of the two phenyl rings are expected to appear in this region as complex multiplets due to spin-spin coupling between adjacent protons.

The N-methyl group is anticipated to exhibit a singlet in the upfield region of the spectrum. In related sulfonamides, the signal for a methyl group attached to the nitrogen atom of the sulfonamide group (SO₂NH-CH₃) typically appears as a singlet. rsc.org The exact chemical shift is influenced by the electronic environment and the conformation of the molecule. The integration of these signals corresponds to the number of protons, confirming the presence of the methyl group and the aromatic protons.

No specific experimental ¹H NMR data for this compound was found in the search results. The following table contains predicted data and data from related compounds for illustrative purposes.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | - | The complex overlapping signals of the nine protons on the two phenyl rings. |

| N-Methyl Protons | ~2.5 - 3.0 | Singlet | - | A single peak corresponding to the three protons of the methyl group attached to the nitrogen. |

Table 1: Predicted ¹H NMR Data for this compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons of sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm. rsc.org The specific chemical shifts are influenced by the substituents on the phenyl rings.

The carbon atom of the N-methyl group is expected to appear in the upfield region of the spectrum. For comparison, in related N-acetyl sulfonamides, the methyl carbon of the acetamide (B32628) group appears around 24.5 ppm. rsc.org The carbon atoms of the biphenyl (B1667301) system will have chemical shifts influenced by the sulfonamide and methylamino groups.

No specific experimental ¹³C NMR data for this compound was found in the search results. The following table contains predicted data and data from related compounds for illustrative purposes.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Carbons | 120 - 145 | Multiple signals corresponding to the twelve carbons of the two phenyl rings. |

| N-Methyl Carbon | ~30 - 40 | A single peak for the methyl carbon attached to the nitrogen atom. |

Table 2: Predicted ¹³C NMR Data for this compound.

Vibrational Spectroscopy for Molecular Bond Analysis

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of the chemical bonds within a molecule. These techniques are highly sensitive to the functional groups present and provide a characteristic fingerprint of the compound.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present. The sulfonamide group (SO₂N) has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For sulfonamides, these bands typically appear in the ranges of 1370–1300 cm⁻¹ and 1270–1100 cm⁻¹, respectively. rsc.org The stretching vibration of the S-N bond is expected in the range of 914–895 cm⁻¹. rsc.org

The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1600–1450 cm⁻¹ region. The C-H bending vibrations of the aromatic rings can be seen in the fingerprint region (below 1000 cm⁻¹). The N-CH₃ group will also have characteristic stretching and bending vibrations.

No specific experimental FT-IR spectrum for this compound was found in the search results. The following table contains typical vibrational frequencies for the functional groups present.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (N-CH₃) | 2980 - 2850 |

| Asymmetric SO₂ Stretch | 1370 - 1330 |

| Symmetric SO₂ Stretch | 1170 - 1150 |

| Aromatic C=C Stretch | 1600 - 1450 |

| S-N Stretch | 950 - 850 |

Table 3: Characteristic FT-IR Band Assignments for this compound.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that are strong in Raman spectra are often weak in FT-IR and vice versa. For this compound, the symmetric vibrations of the non-polar bonds, such as the C-C bonds of the phenyl rings, are expected to produce strong Raman signals. The SO₂ and S-N stretching vibrations are also Raman active. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. researchgate.net

No specific experimental Raman spectrum for this compound was found in the search results.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₃NO₂S), the predicted monoisotopic mass is 247.0667 Da. uni.lu

In addition to providing the exact mass, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. The fragmentation of sulfonamides under mass spectrometric conditions often involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). researchgate.netresearchgate.net The fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule. Common fragmentation pathways for sulfonamides can include the loss of the R group from the sulfonamide nitrogen, as well as cleavages within the aromatic rings.

No specific experimental HRMS fragmentation data for this compound was found in the search results. The following table lists predicted m/z values for common adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 248.07398 |

| [M+Na]⁺ | 270.05592 |

| [M-H]⁻ | 246.05942 |

Table 4: Predicted m/z Values for Adducts of this compound from HRMS. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is expected to be dominated by the electronic transitions associated with its aromatic rings. The spectrum of benzenesulfonamide (B165840) itself, a parent compound, shows characteristic absorption bands. acs.org The presence of the phenyl substituent at the 2-position of the benzenesulfonamide core is anticipated to cause a bathochromic (red) shift and potentially a hyperchromic effect on these absorption bands due to the extension of the conjugated π-system.

Studies on substituted benzenesulfonamides provide a basis for understanding the electronic absorption characteristics of this compound. acs.org The primary absorption features are typically attributed to π → π* transitions within the benzene (B151609) rings. The electronic spectrum of N-phenylbenzenesulfonamide, a related compound, has been a subject of both experimental and theoretical investigation. nih.gov For this compound, two main absorption bands would be predicted in its UV-Vis spectrum, arising from the electronic transitions of the phenyl and benzenesulfonamide moieties.

| Transition Type | Expected λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~220-240 | Benzenesulfonamide |

| π → π | ~260-280 | Biphenyl system |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

For a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, single-crystal X-ray diffraction revealed an orthorhombic crystal system with the space group Pna21. nsf.gov The sulfur atom in such sulfonamides typically exhibits a distorted tetrahedral geometry. nsf.gov The bond lengths of the S=O bonds are generally in the range of 1.42 to 1.44 Å. nsf.gov The crystal packing in these types of molecules is often stabilized by a network of weak intermolecular interactions, such as C-H···O and C-H···π interactions. nsf.gov It is plausible that this compound would adopt a similar distorted tetrahedral geometry around the sulfur atom and that its crystal structure would be influenced by comparable intermolecular forces. The presence of the biphenyl moiety may also lead to π-stacking interactions, further stabilizing the crystal lattice.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nsf.gov |

| Space Group | Pna21 | nsf.gov |

| a (Å) | 18.6919(18) | nsf.gov |

| b (Å) | 10.5612(10) | nsf.gov |

| c (Å) | 8.1065(8) | nsf.gov |

| V (Å3) | 1600.3(3) | nsf.gov |

| Z | 4 | nsf.gov |

Rotational Spectroscopy for Gas-Phase Conformations and Rotational Constants

Rotational spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions present in the solid state. nih.gov This method provides highly accurate rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, detailed structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's conformation can be derived. nih.gov

While rotational spectroscopy data for this compound has not been reported, studies on benzenesulfonamide and its derivatives have demonstrated the utility of this technique. nih.govnih.gov For these molecules, the orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. nih.govnih.gov In many benzenesulfonamides, the amino group of the sulfonamide moiety lies perpendicular to the plane of the benzene ring. nih.gov

For this compound, several conformations could exist in the gas phase due to rotation around the S-N bond and the C-C bond linking the two phenyl rings. Rotational spectroscopy would be capable of distinguishing between these different conformers. The analysis of the hyperfine structure due to the 14N nucleus would further aid in the unambiguous identification of the observed conformations. nih.govnih.gov Additionally, for molecules containing a methyl group, rotational spectroscopy can determine the barrier to internal rotation of the methyl group. nih.gov

| Parameter | Description |

|---|---|

| Rotational Constants (A, B, C) | Provides information on the moments of inertia and overall shape of the molecule. |

| 14N Nuclear Quadrupole Coupling Constants | Helps to determine the electronic environment around the nitrogen atom and aids in conformational assignment. |

| Dihedral Angles | Defines the relative orientation of the phenyl rings and the conformation of the N-methylsulfonamide group. |

| V3 Barrier | The energy barrier hindering the internal rotation of the methyl group. |

In Depth Computational and Theoretical Investigations of N Methyl 2 Phenylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational possibilities of a molecule. These methods solve approximations of the Schrödinger equation to find the most energetically stable arrangement of atoms.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a preferred method for optimizing the geometry of molecules like N-methyl-2-phenylbenzene-1-sulfonamide to find its ground-state energy and most stable conformation. The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of an initial structure to find the arrangement with the lowest total energy.

This energy minimization process yields the equilibrium geometry of the molecule. For this compound, key structural parameters such as the C-S and S-N bond lengths, the S-O bond lengths of the sulfonyl group, the N-C bond of the methyl group, and the dihedral angle between the two phenyl rings would be determined. These calculated parameters provide a precise model of the molecule's architecture.

Illustrative Data: Optimized Geometric Parameters

The following table is illustrative and shows the type of data that would be generated from a DFT geometry optimization. Specific calculated values for this compound are not available in the reviewed literature.

| Parameter | Description | Illustrative Value |

| r(C-S) | Bond length between Carbon and Sulfur | 1.77 Å |

| r(S-N) | Bond length between Sulfur and Nitrogen | 1.65 Å |

| r(S=O)avg | Average bond length of Sulfur-Oxygen double bonds | 1.44 Å |

| ∠(C-S-N) | Bond angle of Carbon-Sulfur-Nitrogen | 105.0° |

| ∠(O-S-O) | Bond angle of Oxygen-Sulfur-Oxygen | 120.0° |

| Dihedral(C-C-C-C) | Torsion angle between the two phenyl rings | 55.0° |

The accuracy of DFT calculations is highly dependent on the chosen "level of theory," which comprises the functional and the basis set. The functional (e.g., B3LYP, CAM-B3LYP, B3PW91) is an approximation to the exchange-correlation energy term in the DFT equation. The basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals.

The selection involves a trade-off between computational cost and accuracy. A larger basis set, like 6-311++G(d,p), includes more functions to describe the spatial distribution of electrons, including polarization functions (p,d) and diffuse functions (+), offering higher accuracy, which is particularly important for describing the non-bonding interactions and the polar sulfonamide group. The choice of the B3LYP functional is common for organic molecules as it often provides a good balance of accuracy and efficiency for geometric and electronic property calculations.

This compound has several rotatable bonds, primarily the C-S bond and the C-C bond linking the two phenyl rings. This allows for multiple spatial arrangements, or conformers. Conformational analysis is the study of how the molecule's energy changes with the rotation of these bonds.

Electronic Structure and Reactivity Descriptors

Beyond molecular shape, computational methods reveal the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level correlates with the ionization potential.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level relates to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, calculations would reveal the energy values of these orbitals and their spatial distribution. The HOMO is likely to be distributed over the electron-rich phenyl rings, while the LUMO may also be located on the aromatic systems, particularly associated with the π* anti-bonding orbitals.

Illustrative Data: FMO Properties

This table illustrates the kind of data derived from FMO analysis. Specific calculated values for this compound are not available in the reviewed literature.

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (LUMO - HOMO) | 5.3 eV |

A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions. The MEP map uses a color scale to show different electrostatic potential values:

Red regions indicate negative electrostatic potential, representing areas of high electron density. These are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These are prone to nucleophilic attack.

Green regions represent neutral or non-polar areas.

For this compound, the MEP surface would likely show significant negative potential (red) around the oxygen atoms of the sulfonyl group due to their high electronegativity and lone pairs. The area around the acidic hydrogen on the nitrogen (if it were not methylated) or potentially the biphenyl (B1667301) rings might show varying potentials, while the methyl group would be relatively neutral. This analysis helps identify sites for hydrogen bonding and other intermolecular interactions.

Natural Bond Orbital (NBO) and Orbital Interaction Analyses

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This analysis provides valuable information on the charge distribution, hybridization, and stabilizing intramolecular interactions within this compound.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions represent the delocalization of electron density from a filled (donor) NBO, such as a bonding orbital (σ or π) or a lone pair (n), to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). The stabilization energy, E(2), associated with these interactions, indicates the strength of the delocalization. researchgate.net

For this compound, significant delocalization is expected involving the sulfur and nitrogen atoms, the two phenyl rings, and the sulfonyl group. The lone pair electrons on the nitrogen and oxygen atoms can interact with the antibonding orbitals of adjacent bonds. For instance, the interaction between the nitrogen lone pair (n_N) and the antibonding orbital of the sulfur-carbon bond (σS-C) or the sulfur-oxygen bonds (σS-O) can provide insight into the nature and strength of the S-N bond. acs.orgnih.gov Studies on similar sulfonamides have shown that the properties of the S-N bond are highly dependent on the s-character of the nitrogen lone pair. researchgate.netacs.org

The analysis also reveals the hybrid composition of the atomic orbitals contributing to each bond. For example, the σ(S-N) bond is formed from specific spxdy hybrids on the sulfur and nitrogen atoms. The polarization of these bonds, indicated by the coefficients of the contributing atomic hybrids, highlights the electronegativity differences and the ionic character of the bond. wikipedia.orgnih.gov

A representative table of significant donor-acceptor interactions that would be anticipated for a molecule like this compound is shown below.

Table 1: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | σ*(S-O1) | ~5-10 | Hyperconjugation |

| n(N) | σ*(S-O2) | ~5-10 | Hyperconjugation |

| n(O1) | σ*(S-N) | ~2-5 | Hyperconjugation |

| n(O2) | σ*(S-Caryl) | ~2-5 | Hyperconjugation |

Note: The values presented are illustrative and based on general findings for sulfonamides. Actual values for this compound would require specific DFT calculations.

Conceptual DFT Descriptors (e.g., Fukui Functions, Chemical Hardness)

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts such as electronegativity, chemical hardness, and reactivity indices from the electron density. nih.govscielo.org.mx These descriptors are powerful for predicting the global and local reactivity of this compound.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Ionization Potential (I): The energy required to remove an electron, approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added, approximated by the negative of the LUMO energy (-ELUMO). scielo.org.mx

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): This quantifies the ability of a species to accept electrons.

The HOMO-LUMO energy gap is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more polarizable and reactive. nih.govresearchgate.net

Local Reactivity Descriptors:

Fukui Functions (f(r)): This descriptor identifies the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the system. It helps in predicting the sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). researchgate.net For this compound, Fukui functions would likely highlight the nitrogen and oxygen atoms as susceptible to electrophilic attack, while certain carbon atoms on the phenyl rings might be prone to nucleophilic attack.

Table 2: Illustrative Conceptual DFT Parameters for a Sulfonamide Derivative

| Parameter | Definition | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | ~ -7.0 to -6.0 eV |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.5 to -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 to 6.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 to 3.0 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.7 to 4.2 eV |

Note: These values are representative and sourced from general DFT studies on organic molecules. scielo.org.mx Specific calculations are needed for this compound.

Theoretical Mechanistic Elucidations of Organic Reactions

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of organic reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can map out the entire reaction coordinate, identify intermediates and transition states, and determine the energetics of the process. rsc.org This provides a level of detail that is often inaccessible through experimental methods alone.

Transition State Characterization and Reaction Pathway Mapping

A key goal in mechanistic studies is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. researchgate.net Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking of an old bond and the formation of a new one.

For the synthesis of this compound, which might involve the reaction of 2-phenylbenzene-1-sulfonyl chloride with methylamine, computational studies could map the nucleophilic attack of the amine on the sulfur atom. This would involve characterizing the transition state for the formation of the S-N bond and the subsequent departure of the chloride leaving group. The activation energy barrier, determined by the energy difference between the reactants and the transition state, dictates the reaction rate. researchgate.net Similarly, reactions where the sulfonamide acts as a transition state analog can be modeled to understand enzyme inhibition mechanisms. nih.gov

Investigation of Bond Activation and Scission Processes

The sulfonamide functional group is known for its stability, but under certain conditions, the S-N or S-C bonds can be activated and cleaved. Theoretical studies can model these processes by exploring different potential pathways, such as those initiated by acid, base, or a metal catalyst. thieme-connect.com

Computational analysis can reveal how the electronic structure of this compound changes upon interaction with a catalyst or reagent, leading to bond weakening. For example, protonation of a sulfonyl oxygen could increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and subsequent S-N bond scission. Quantum chemical studies have investigated the S-N bond in detail, finding that factors like the hybridization of the nitrogen lone pair significantly influence the bond length and strength. researchgate.netacs.org Experimental and theoretical work has also explored the nature of S-N π-bonding, concluding that it has minimal contribution from sulfur 3p orbitals and that electrostatic repulsion is a dominant factor in rotational barriers. acs.org

Computational Prediction of Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density, often found in donor-π-acceptor (D-π-A) systems, can exhibit significant non-linear optical (NLO) properties. These materials have applications in telecommunications, optical computing, and data storage. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating their polarizability (α) and hyperpolarizabilities (β, γ).

This compound possesses structural features that could give rise to NLO activity. The phenyl groups can act as part of a π-conjugated system, while the electron-withdrawing sulfonyl group and the nitrogen atom can function as acceptor and donor components, respectively. Computational studies on similar benzimidazole-based sulfonamides have shown that structural tailoring of the donor and acceptor groups can enhance charge transfer and lead to a significant NLO response. nih.gov

The key NLO parameters calculated are:

Mean Polarizability (⟨α⟩): A measure of the linear response of the molecule to an electric field.

First Hyperpolarizability (βtot): The primary determinant of second-order NLO activity. A large β value is desirable for applications like second-harmonic generation.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

The HOMO-LUMO gap is also a good indicator of NLO potential; a smaller gap generally corresponds to higher polarizability and a larger NLO response. researchgate.netajrconline.org

Table 3: Representative Calculated NLO Properties for Donor-π-Acceptor Sulfonamide Derivatives

| Compound Type | ⟨α⟩ (esu) | βtot (esu) | Reference |

|---|---|---|---|

| N-1-sulfonyl substituted benzimidazole | 4.866 × 10-23 | 5.095 × 10-29 | nih.gov |

Note: esu stands for electrostatic units. These values are for related D-π-A systems and indicate the order of magnitude that might be expected.

Supramolecular Interactions and Crystal Lattice Energy Calculations

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. Understanding these supramolecular interactions is crucial as they dictate the crystal packing and, consequently, the material's physical properties.

In the crystal structure of this compound, the sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov It is expected to form robust hydrogen bonding networks. While the N-methyl group prevents the formation of the common sulfonamide dimer synthon seen in primary sulfonamides, the N-H of a secondary sulfonamide can still form chains or other motifs with the sulfonyl oxygens of neighboring molecules. nih.gov Furthermore, the two phenyl rings provide opportunities for C-H···π and π-π stacking interactions, which would further stabilize the crystal packing. sdu.dk

Crystal Lattice Energy: The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal. It is a fundamental measure of the stability of the crystal lattice. Computationally, it can be calculated by summing the interaction energies between a central molecule and all surrounding molecules in the crystal lattice up to a certain radius. acs.orgcrystalexplorer.net DFT-based models have proven effective in calculating lattice energies that are in good agreement with experimental values derived from sublimation thermodynamics. nih.gov For this compound, the lattice energy would be a sum of the energies of the expected hydrogen bonds, C-H···O interactions, and π-stacking interactions. nih.gov

Table 4: Common Intermolecular Interactions in Sulfonamide Crystals

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| N-H···O=S Hydrogen Bond | Strong, directional interaction between the sulfonamide N-H and a sulfonyl oxygen. | -4 to -8 |

| C-H···O Hydrogen Bond | Weaker interaction involving aromatic or alkyl C-H donors and sulfonyl oxygen acceptors. | -1 to -3 |

| π-π Stacking | Attractive interaction between the electron clouds of the two phenyl rings. | -2 to -5 |

Note: Energy values are approximate and depend on the specific geometry and chemical environment within the crystal.

Mechanistic Organic Chemistry and Reactivity of N Methyl 2 Phenylbenzene 1 Sulfonamide

Fundamental Transformations of the Sulfonamide Group

The sulfonamide group, while generally stable, can undergo a variety of transformations, including bond cleavages and rearrangements, which are crucial for its use as a synthetic handle or a protecting group.

The cleavage of the nitrogen-sulfur (N-S) bond in sulfonamides is a key transformation that can proceed through either homolytic or heterolytic pathways, often requiring specific reagents or energy input.

Homolytic cleavage , the symmetrical breaking of the N-S bond to form a radical pair, can be initiated by light (photolysis) or by certain radical initiators. libretexts.org Photolytic cleavage of sulfonamide bonds has been observed upon irradiation with UV light, typically at wavelengths around 254 nm. nih.gov This process can lead to the formation of an aminyl radical and a sulfonyl radical. researchgate.net The stability of the resulting radicals influences the efficiency of the cleavage.

Heterolytic cleavage , the unsymmetrical breaking of the N-S bond where one fragment retains both electrons, is more common and can be achieved under various conditions. libretexts.org

Reductive Cleavage : This is a widely used method for deprotecting sulfonamides. researchgate.netacs.org Strong reducing agents can facilitate the cleavage of the N-S bond. researchgate.net For instance, methods have been developed for the reductive cleavage of secondary sulfonamides to generate sulfinates and amines under mild conditions. researchgate.netacs.orgchemrxiv.org Some approaches utilize photocatalysis to drive the desulfonylation under milder conditions than classical methods. researchgate.netacs.org A neutral organic super-electron-donor has also been shown to reductively cleave sulfones and sulfonamides. strath.ac.uk Theoretical studies on the fragmentation of sulfonamides, such as sulfamethoxazole, suggest that heterolytic S-N bond cleavage is a key step in their mass spectrometric fragmentation. researchgate.netrsc.org

Hydrolytic Cleavage : The S-N bond can also be cleaved by hydrolysis, a process that can be catalyzed by certain metal oxides, like ceria nanostructures, under ambient conditions. nih.gov This pathway can lead to the formation of sulfanilic acid and the corresponding amine. nih.gov The cleavage of the C-S bond can also occur during hydrolysis, yielding aniline. nih.gov

The choice between homolytic and heterolytic cleavage pathways depends on the specific sulfonamide structure, the reaction conditions (e.g., presence of light, type of reagent), and the desired products.

Sulfonamides can undergo several types of rearrangement reactions, with the Smiles rearrangement and its variants being particularly notable. These reactions involve the intramolecular migration of an aryl or sulfonyl group.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom to a terminal nucleophile. wikipedia.org In the context of sulfonamides, this can involve the migration of the arylsulfonyl group. A radical version of the Smiles rearrangement, known as the Truce-Smiles rearrangement , has also been developed. acs.org This reaction can be initiated by visible light and allows for the use of sulfonamides as sulfonyl radical precursors for the functionalization of alkenes. acs.org The reaction proceeds via the attack of a sulfonyl radical on a C=C bond, followed by the migration of an aryl group. acs.org

Studies have shown that arenesulfonamides can undergo Smiles-type free radical rearrangements, although substitution on the amide nitrogen with an electron-withdrawing group, such as an alkoxycarbonyl group, is often necessary to facilitate the reaction. rsc.orgrsc.org This is because the electron-withdrawing group influences the conformation of the amide moiety, which is crucial for the rearrangement to occur. rsc.org

A tandem acylation-Smiles rearrangement of sulfonamides with phenylacetyl chlorides has been reported to produce benzhydryl derivatives. acs.org This reaction proceeds through the formation of an amide bond followed by a Dohmori-Smiles rearrangement. acs.org Additionally, a silver-catalyzed cascade reaction involving fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides has been demonstrated. nih.gov A copper-mediated 1,4-aryl migration from N-arylsulfonyl-2-bromopropionamides has also been observed, leading to the formation of 2-aryl propionamides. researchgate.net

These rearrangement reactions provide powerful synthetic tools for the construction of complex molecular architectures from readily available sulfonamide starting materials.

Aryl Ring Functionalization and Substitution Patterns

The presence of the N-methylsulfonamide group and the existing phenyl substituent in N-methyl-2-phenylbenzene-1-sulfonamide directs the regioselectivity of further functionalization on both aryl rings.

The sulfonamide group is known to be a directing group in various C-H activation and functionalization reactions. acs.orgresearchgate.net It can direct functionalization to the ortho position of the benzene (B151609) ring to which it is attached. researchgate.net This directing ability is crucial for achieving site-selectivity in the synthesis of complex molecules. rsc.org For instance, ruthenium-catalyzed sulfonamide-directed ortho-aryl C-H alkenylation/annulation can lead to the formation of five-membered sultams. researchgate.net

The polarity of the solvent and the concentration of additives can be used to switch the site-selectivity of C-H carbenoid functionalization between the ortho position relative to the sulfonamide group and another directing group within the same molecule. rsc.org The sulfonamide group can also be used as a reversible blocking group to control the position of electrophilic aromatic substitution. masterorganicchemistry.com By temporarily installing a sulfonyl group at a specific position, other positions can be selectively functionalized, after which the sulfonyl group can be removed. masterorganicchemistry.com

In the case of this compound, the sulfonamide group would be expected to direct ortho-functionalization to the C6 position of the phenylsulfonyl ring. The phenyl substituent on the sulfonamide nitrogen would likely direct electrophilic substitution to its own ortho and para positions.

Aryl sulfonamides can participate in various catalytic cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : While aryl sulfonates are well-established coupling partners in Suzuki-Miyaura reactions, the direct use of aryl sulfones and sulfonamides is more challenging but has been achieved under specific conditions. nih.govchemrxiv.orgchemrxiv.orgyoutube.com For example, aryl sulfones can act as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling. chemrxiv.orgchemrxiv.org A three-component synthesis of sulfonamides has been developed via a palladium-catalyzed Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with arylboronic acids. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds and is widely used to synthesize aryl amines from aryl halides. youtube.comorganic-chemistry.org The attenuated nucleophilicity of sulfonamides compared to alkyl amines presents a challenge, but methods have been developed to overcome this. princeton.edu Nickel-catalyzed cross-coupling reactions have also been developed for the sulfonamidation of aryl halides. princeton.eduresearchgate.netsemanticscholar.org These methods often employ specific ligands to facilitate the reaction. nih.govresearchgate.net For instance, the combination of copper and oxalamides or 4-hydroxypicolinamides provides a powerful catalytic system for the N-arylation of sulfonamides with aryl halides. researchgate.netnih.govresearchgate.net

These catalytic methods allow for the late-stage functionalization of molecules containing the this compound scaffold, enabling the synthesis of a wide range of derivatives.

Cyclization and Heterocycle Formation Involving Sulfonamide Scaffolds

The N-arylbenzenesulfonamide scaffold present in this compound is a precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve the formation of new bonds between the aryl rings or between the sulfonamide nitrogen and one of the aryl rings.

A key class of heterocycles accessible from this scaffold are dibenzothiazines . The synthesis of these compounds can be achieved through various cyclization strategies. For example, the intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides can be achieved through a photoredox catalysis protocol, leading to densely substituted arylethylamines. nih.gov

Furthermore, the synthesis of benzothiazole-6-sulfonamides has been reported, and these compounds have been investigated as inhibitors of carbonic anhydrase isoforms. nih.gov The synthesis of sulfonamide phenothiazine (B1677639) derivatives has also been explored for their potential as ferroptosis inhibitors. nih.gov

The development of methods for the synthesis of functionalized sulfonamides, including heterocyclic structures, is an active area of research. ucl.ac.uk For instance, [3+2] cycloaddition reactions of vinyl sulfonamides with nitrones have been used to generate a diverse collection of heterocyclic sulfonamide structures. ucl.ac.uk

The ability of the this compound scaffold to undergo cyclization provides a valuable route to novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Radical-Mediated Reaction Pathways

Radical reactions involving sulfonamides often proceed through the formation of nitrogen-centered or sulfonyl radicals, leading to a variety of cyclized and functionalized products. While specific studies on the radical-mediated reactions of this compound are not extensively documented, valuable insights can be drawn from analogous systems.

One of the prominent radical-mediated pathways for compounds with a similar biphenyl (B1667301) structure is intramolecular cyclization. For instance, the photochemical cyclization of biphenyl-2-carbaldehyde O-acetyl oximes to form phenanthridines is proposed to proceed through an iminyl radical intermediate acs.org. This suggests that this compound could potentially undergo a similar radical cyclization under photochemical conditions to yield dibenzo[c,e]thiazine dioxide derivatives. The initiation of such a reaction would likely involve the homolytic cleavage of a bond, such as the N-S bond, to generate a nitrogen-centered radical. This radical could then attack the adjacent phenyl ring to form a new C-N bond, leading to the cyclized product.

Furthermore, N-sulfonylimines, which can be derived from sulfonamides, are known to serve as precursors to sulfonyl radicals under photocatalytic conditions beilstein-journals.org. This process typically involves a triplet-triplet energy transfer from a photocatalyst to the N-sulfonylimine, generating a biradical intermediate that undergoes β-scission to release a sulfonyl radical beilstein-journals.org. This sulfonyl radical can then participate in various downstream reactions, such as addition to alkenes.

The general mechanism for radical cyclizations of related ene-sulfonamides involves the formation of an α-sulfonamidoyl radical, which can then eliminate a sulfonyl radical to form an imine intermediate researchgate.net. In tin hydride-mediated cyclizations, an aryl radical can be generated from a halo-substituted precursor, which then undergoes cyclization onto the sulfonamide-bearing ring researchgate.net. The rate constants for such radical cyclization reactions are influenced by the nature of the substituents on the aryl rings. For example, studies on N-aryl-5,5-diphenyl-4-pentenamidyl radicals have shown that these 5-exo cyclization reactions are fast, with rate constants often exceeding 2 x 10^5 s⁻¹ nih.gov.

Table 1: Rate Constants for Cyclization of Related Anilidyl Radicals This table presents data for analogous anilidyl radicals to provide an indication of the reaction kinetics.

| Substituent on Aryl Group | Rate Constant (k_c) at 22 °C (s⁻¹) | Reference |

|---|---|---|

| Phenyl | > 2 x 10⁵ | nih.gov |

| p-Methylphenyl | > 2 x 10⁵ | nih.gov |

| p-Methoxyphenyl | Significantly faster than predicted | nih.gov |

| p-Chlorophenyl | > 2 x 10⁵ | nih.gov |

| p-Trifluoromethylphenyl | > 2 x 10⁵ | nih.gov |

Data is for N-aryl-5,5-diphenyl-4-pentenamidyl radicals.

Catalyst-Substrate Interactions and Reaction Kinetics

The interaction between this compound and metal catalysts, particularly palladium and copper, is crucial for a variety of cross-coupling and C-H functionalization reactions. These interactions govern the reaction's efficiency, selectivity, and kinetics.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for C-H activation and cross-coupling reactions involving sulfonamides. The sulfonamide group can act as a directing group, facilitating the ortho-C-H activation of the phenyl ring. For this compound, the sulfonamide moiety can direct the palladium catalyst to the ortho position of the phenyl ring to which it is attached, or potentially to the ortho position of the other phenyl ring in the biphenyl system.

The interaction between the palladium catalyst and the substrate is highly dependent on the ligands coordinated to the palladium center. Ligands such as mono-N-protected amino acids have been shown to be effective in palladium-catalyzed C-H functionalization reactions acs.org. The ligand plays a crucial role in the concerted metalation-deprotonation step, which is often the rate-determining step in these catalytic cycles. Kinetic studies on related systems have revealed complex dependencies on the concentrations of the catalyst, substrate, and other reagents acs.org.

In the context of biaryl synthesis, palladium-catalyzed reactions are often favored for their high yields and tolerance of sterically demanding substrates beilstein-journals.org. The catalytic cycle typically involves oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki coupling) or coordination of the amine and subsequent reductive elimination to form the C-N bond.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, are also important for the N-arylation of sulfonamides. Mechanistic studies on the copper-catalyzed N-arylation of amides reveal the importance of chelating diamine ligands in controlling the concentration of the active catalytic species nih.gov. The active catalyst is often a copper(I) amidate complex, and the rate-determining step is typically the activation of the aryl halide nih.gov.

Kinetic studies of copper-catalyzed N-arylation reactions have shown that the reaction rate can be first-order in both the copper(I) amidate and the aryl iodide concentrations nih.gov. The choice of copper source (Cu(0), Cu(I), or Cu(II)) can influence the reaction rate, with Cu(I) salts often providing slightly higher rates nih.govnih.gov.

The efficiency of copper catalysts in the N-arylation of sulfonamides with aryl bromides has been investigated. For instance, screening of different copper salts in the N-arylation of methanesulfonamide (B31651) showed that CuI, CuBr, and Cu₂O provided good yields, while CuCl gave a lower yield nie.edu.sg.

Table 2: Comparison of Copper Catalysts in the N-Arylation of a Model Sulfonamide This table presents data for the N-arylation of methanesulfonamide with an aryl iodide to illustrate catalyst performance.

| Copper Salt | Yield (%) | Reference |

|---|---|---|

| CuI | 67 | nie.edu.sg |

| CuBr | 65 | nie.edu.sg |

| CuCl | 48 | nie.edu.sg |

| Cu₂O | 66 | nie.edu.sg |

| CuCl₂ | 66 | nie.edu.sg |

Reaction conditions: Cu salt (20 mol%), K₃PO₄, DMF, 135 °C. Data is for the reaction of methanesulfonamide with an aryl iodide.

The interaction between the catalyst and substrate is also influenced by the solvent. In some copper-catalyzed N-arylation reactions, DMF has been found to be a better solvent than DMSO, t-butanol, or toluene, likely due to its ability to stabilize the catalytic intermediates nie.edu.sg.

Design and Synthesis of Advanced N Methyl 2 Phenylbenzene 1 Sulfonamide Derivatives for Chemical Research

Systematic Structural Modifications and Their Influence on Chemical Reactivity

The chemical behavior of N-methyl-2-phenylbenzene-1-sulfonamide can be significantly altered through targeted structural modifications. These changes can influence the molecule's conformation, electronic properties, and ultimately, its reactivity in various chemical transformations.

The N-methyl group of this compound is a key site for derivatization to control the molecule's conformation. The size and nature of the N-alkyl group can impose steric constraints that influence the rotational barrier around the S-N bond. researchgate.net For instance, replacing the methyl group with bulkier alkyl substituents can restrict rotation, leading to distinct and stable conformers. This conformational control is crucial in fields like asymmetric synthesis, where a well-defined three-dimensional structure is essential for inducing stereoselectivity. acs.org

Furthermore, the nitrogen atom of the sulfonamide can be a part of a larger cyclic system, which rigidly holds the conformation. The electrophilicity of the N-acyl-N-alkyl sulfonamide moiety can be fine-tuned by the nature of the N-alkyl group, which in turn affects its reactivity as an acylating agent for amines. acs.org The development of N-acyl-N-aryl sulfonamides (ArNASAs) has expanded the toolkit for modifying proteins by reacting with lysine (B10760008) residues. acs.org

| N-Substituent | Observed Conformational Effect | Potential Application |

|---|---|---|

| Methyl | Relatively free rotation around S-N bond | Baseline for reactivity studies |

| Isopropyl/tert-Butyl | Increased rotational barrier, more defined conformers | Asymmetric catalysis, stereoselective reactions |

| Cyanomethyl | Fine-tuning of electrophilicity | Covalent protein modification |

| Incorporation into a ring | Rigid, fixed conformation | Scaffolds for drug design |

The electronic properties and reactivity of the this compound scaffold are highly susceptible to the influence of substituents on both the benzene (B151609) and phenyl rings. The introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, thereby affecting its behavior in chemical reactions.

For instance, in biaryl sulfonamides, the presence and position of substituents like methoxy (B1213986), methyl, or fluorine on the aryl rings can significantly impact their biological activity. nih.gov Studies on biaryl sulfonamides have shown that the introduction of a fluorine atom can be beneficial for certain activities, with its position (e.g., para) being a critical factor. nih.gov Similarly, the presence of a methoxy group can lead to a slight decrease in IC50 values in some cases. nih.gov

The reactivity in palladium-catalyzed cross-coupling reactions to form the biaryl linkage is also influenced by the electronic nature of the substituents. nih.gov Electron-rich and electron-deficient aryl groups can affect the efficiency of these coupling reactions. princeton.edu Furthermore, the presence of substituents can direct the regioselectivity of further functionalization, such as in ortho-metalation reactions. nih.gov

| Substituent | Position | Observed Effect on Reactivity/Properties |

|---|---|---|

| Methoxy (-OCH3) | Aryl Ring | Can slightly decrease IC50 values in some biological assays. nih.gov |

| Methyl (-CH3) | Aryl Ring | Activity can vary depending on the specific biological target. nih.gov |

| Fluorine (-F) | Aryl Ring | Often beneficial for biological activity, with the para position being significant. nih.gov |

| Trifluoromethyl (-CF3) | Aryl Ring | Can enhance inhibitory activity in certain biological systems. nih.gov |

Fusing the this compound core with polycyclic and heterocyclic systems opens up avenues to novel molecular architectures with unique properties. This strategy can lead to the creation of more rigid and structurally complex molecules, which is of great interest in medicinal chemistry and materials science.

The incorporation of the sulfonamide moiety into a cyclic framework can be achieved through various synthetic methods, including intramolecular cyclization reactions. mdpi.com For example, the reaction of N-(chlorosulfonyl)imidoyl chloride with appropriate binucleophiles can afford fused heterocyclic systems containing a sulfonamide group. mdpi.com These fused systems, such as benzothiadiazepine-1,1-dioxides, exhibit diverse biological activities. mdpi.com

Furthermore, the sulfonamide nitrogen can be part of a larger heterocyclic ring, leading to the formation of scaffolds like piperazine, thiourea, and cyclic guanidines. nih.gov These modifications allow for the introduction of multiple diversity points, enabling the synthesis of extensive compound libraries for screening purposes. nih.gov The fusion with polycyclic aromatic hydrocarbons (PAHs) has also been explored to create lipophilic scaffolds with potential therapeutic value. rsc.org

| Fused Ring System | Synthetic Approach | Potential Application |

|---|---|---|

| Benzothiadiazepine-1,1-dioxide | Reaction of N-(chlorosulfonyl)imidoyl chloride with benzylamines. mdpi.com | Biologically active compounds. mdpi.com |

| Piperazine-linked sulfonamide | "Libraries from libraries" approach. nih.gov | Compound library synthesis. nih.gov |

| Polycyclic hydrocarbon-fused sulfonamide | Nitrogen-centered radical approach. rsc.org | Lipophilic scaffolds for medicinal chemistry. rsc.org |

| Thiazolo[3,4-d]isoxazole-based fused ring | Multi-step synthesis. rsc.org | Enzyme inhibition and DNA binding studies. rsc.org |

Structure-Reactivity Relationships in Series of Analogues